molecular formula C14H17N3O B567505 Phenol, 2-(1-((3-(1H-imidazol-1-yl)propyl)imino)ethyl)- CAS No. 1253404-90-8

Phenol, 2-(1-((3-(1H-imidazol-1-yl)propyl)imino)ethyl)-

Cat. No.: B567505
CAS No.: 1253404-90-8
M. Wt: 243.31
InChI Key: WJXIGEPHQFVWPE-OUKQBFOZSA-N
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Description

Phenol, 2-(1-((3-(1H-imidazol-1-yl)propyl)imino)ethyl)- is a complex organic compound that features both phenol and imidazole functional groups. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. The presence of the imidazole ring, a five-membered heterocyclic structure containing two nitrogen atoms, imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 2-(1-((3-(1H-imidazol-1-yl)propyl)imino)ethyl)- typically involves the condensation reaction between 3-(1H-imidazol-1-yl)propan-1-amine and a suitable aldehyde or ketone. Common methods for synthesizing imidazole derivatives include the Debus-Radziszewski synthesis, Wallach synthesis, and the dehydrogenation of imidazolines . These reactions often require specific catalysts and conditions to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale condensation reactions under controlled conditions to ensure consistency and quality. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process, allowing for the production of significant quantities of the compound.

Chemical Reactions Analysis

Types of Reactions

Phenol, 2-(1-((3-(1H-imidazol-1-yl)propyl)imino)ethyl)- undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The imine group can be reduced to form amines.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenol ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under acidic or basic conditions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Amines and related derivatives.

    Substitution: Halogenated, nitrated, or sulfonated phenol derivatives.

Scientific Research Applications

Phenol, 2-(1-((3-(1H-imidazol-1-yl)propyl)imino)ethyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its antimicrobial, antifungal, and anticancer properties.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of Phenol, 2-(1-((3-(1H-imidazol-1-yl)propyl)imino)ethyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions, affecting the activity of metalloenzymes. Additionally, the phenol group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Phenol, 2-(1H-imidazol-1-yl)-: Lacks the imine group, resulting in different reactivity and biological activity.

    Phenol, 4-(1H-imidazol-1-yl)-: Positional isomer with distinct chemical properties.

    Imidazole, 1-(3-aminopropyl)-: Contains an amine group instead of the phenol group, leading to different applications.

Uniqueness

Phenol, 2-(1-((3-(1H-imidazol-1-yl)propyl)imino)ethyl)- is unique due to the presence of both phenol and imidazole functional groups, which confer a combination of chemical reactivity and biological activity not found in simpler analogs. This dual functionality makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[N-(3-imidazol-1-ylpropyl)-C-methylcarbonimidoyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O/c1-12(13-5-2-3-6-14(13)18)16-7-4-9-17-10-8-15-11-17/h2-3,5-6,8,10-11,18H,4,7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGTHDSHMCWHVSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NCCCN1C=CN=C1)C2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50889281
Record name Phenol, 2-[1-[[3-(1H-imidazol-1-yl)propyl]imino]ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50889281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1253404-90-8
Record name 2-[1-[[3-(1H-Imidazol-1-yl)propyl]imino]ethyl]phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1253404-90-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenol, 2-(1-((3-(1H-imidazol-1-yl)propyl)imino)ethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1253404908
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 2-[1-[[3-(1H-imidazol-1-yl)propyl]imino]ethyl]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Phenol, 2-[1-[[3-(1H-imidazol-1-yl)propyl]imino]ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50889281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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